Ascorbyl Palmitate

Catalog No.
S519485
CAS No.
137-66-6
M.F
C22H38O7
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl Palmitate

CAS Number

137-66-6

Product Name

Ascorbyl Palmitate

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate

Molecular Formula

C22H38O7

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3/t17-,21+/m0/s1

InChI Key

QAQJMLQRFWZOBN-LAUBAEHRSA-N

SMILES

Array

solubility

Soluble in alcohol, animal oil, and vegetable oil; slightly soluble in water

Synonyms

Ascorbyl palmitate; Vitamin C palmitate; 6-Palmitoylascorbic acid; NSC 402451; BRN 0096552; CCRIS 3930; HSDB 418; NSC 402451; BRN0096552; CCRIS3930; HSDB418; NSC 402451; BRN-0096552; CCRIS-3930; HSDB-418

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

The exact mass of the compound Ascorbyl palmitate is 414.2618 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ascorbyl Palmitate is a synthetic ester of L-ascorbic acid (Vitamin C) and palmitic acid, creating a fat-soluble form of Vitamin C.[1][2][3] This structural modification is critical for its primary function as an antioxidant in non-aqueous, lipid-based systems where the hydrophilic L-ascorbic acid is ineffective due to poor solubility.[4][5][6] It is widely used as a preservative and antioxidant (E304) in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of fats and oils, thereby extending product shelf life and preserving quality.[1][7][8]

Direct substitution of Ascorbyl Palmitate with its parent compound, L-ascorbic acid, fails in lipid-based formulations due to fundamental solubility differences; L-ascorbic acid is water-soluble and will not disperse in oils, fats, or lipid-rich matrices, precluding its function as an antioxidant in these systems.[4][6][9] While other lipophilic antioxidants like α-tocopherol (Vitamin E) are viable substitutes, Ascorbyl Palmitate offers a different performance profile, particularly in its surface activity at oil-water interfaces and its ability to regenerate tocopherols, providing synergistic protection.[10][11] Water-soluble derivatives such as Sodium Ascorbyl Phosphate are designed for aqueous systems and lack the necessary lipophilicity to protect oils from rancidity, making them unsuitable for non-aqueous or emulsion-based applications where Ascorbyl Palmitate excels.[12]

Superior Oil Solubility for Effective Integration into Lipid-Based Systems

Ascorbyl Palmitate is specifically engineered for lipophilicity, being freely soluble in animal and vegetable oils while remaining very slightly soluble in water.[2][13] This contrasts sharply with its precursor, L-ascorbic acid, which is water-soluble and cannot be effectively incorporated into lipid-heavy formulations.[4] Similarly, salts like Sodium Ascorbate are also water-soluble and unsuitable for oil-based applications.[6] This fundamental physical property is the primary driver for its use as an antioxidant in oils, fats, and emulsions.[3]

Evidence DimensionSolubility Profile
Target Compound DataFreely soluble in oils and fats; very slightly soluble in water
Comparator Or BaselineL-Ascorbic Acid: Water-soluble, oil-insoluble. Sodium Ascorbate: Water-soluble, oil-insoluble.
Quantified DifferenceQualitative but absolute difference in phase compatibility.
ConditionsStandard formulation conditions for food, cosmetic, and pharmaceutical applications.

This solubility profile is the core reason for procuring Ascorbyl Palmitate; it allows for the delivery of Vitamin C's antioxidant properties directly into lipid phases where protection is needed.

Enhanced Thermal Stability for High-Temperature Processing

Ascorbyl Palmitate exhibits significantly greater thermal stability compared to L-ascorbic acid, a critical attribute for processed foods. One source indicates Ascorbyl Palmitate can resist decomposition at temperatures above 180°C, whereas L-ascorbic acid begins to degrade around 70°C.[14] Its melting point is consistently reported between 107°C and 117°C, allowing it to be incorporated into heated oil phases during manufacturing without premature degradation.[2][13]

Evidence DimensionDecomposition Temperature
Target Compound DataStable above 180°C
Comparator Or BaselineL-Ascorbic Acid: Degrades around 70°C
Quantified Difference>110°C higher thermal stability
ConditionsHigh-temperature food processing such as baking and frying.

This superior thermal stability allows Ascorbyl Palmitate to be used in high-temperature applications like baking and frying, where L-ascorbic acid would be destroyed, ensuring antioxidant activity survives the manufacturing process.

Superior Antioxidant Performance in Lipid Systems Compared to α-Tocopherol Under Specific Conditions

In studies on deep-fat fried seafood, Ascorbyl Palmitate demonstrated better performance in suppressing lipid oxidation than α-tocopherol.[10] Specifically, after two days of refrigerated storage, the peroxide value (POV), p-anisidine value (p-AV), and TBARS values were significantly lower in samples treated with Ascorbyl Palmitate compared to those treated with α-tocopherol.[10] The surface-active nature of Ascorbyl Palmitate is suggested to be responsible for its enhanced efficacy in inhibiting hydroperoxide formation at the oil-water interfaces present during frying.[10]

Evidence DimensionLipid Oxidation Markers (POV, p-AV, TBARS)
Target Compound DataSignificantly lower POV, p-AV, and TBARS values post-frying and storage.
Comparator Or Baselineα-Tocopherol: Higher (less effective) values for all oxidation markers.
Quantified DifferenceAscorbyl Palmitate was qualitatively ranked as a better antioxidant than α-tocopherol in this study, though specific percentage differences were not aggregated across all seafood types.
ConditionsDeep-fat frying of squid, hoki, and prawn in sunflower oil, followed by 2 days of refrigerated storage.

For applications involving the prevention of rancidity in processed, high-moisture fatty foods, Ascorbyl Palmitate can provide more effective protection against lipid peroxidation than the common substitute α-tocopherol.

Amphiphilic Nature Enables Interfacial Activity in Emulsions

Ascorbyl Palmitate possesses an amphiphilic structure, with a lipophilic palmitate tail and a hydrophilic ascorbyl head.[15] This allows it to orient at the oil-water interface of emulsions, a property not shared by purely hydrophilic (L-ascorbic acid) or purely lipophilic (α-tocopherol) antioxidants.[15][16] This interfacial positioning is crucial for inhibiting lipid peroxidation at the site where it often initiates in emulsion systems. In a study on water-in-oil emulsions, the presence of Ascorbyl Palmitate in the oil phase was shown to increase the antioxidant activity of water-soluble ascorbic acid in the aqueous phase, indicating a synergistic interaction at the interface.[16]

Evidence DimensionInterfacial Activity
Target Compound DataAmphiphilic; orients at oil-water interfaces.
Comparator Or BaselineL-Ascorbic Acid: Hydrophilic, remains in aqueous phase. α-Tocopherol: Lipophilic, remains in oil phase.
Quantified DifferenceUnique molecular orientation enabling interfacial antioxidant activity and synergy.
ConditionsOil-in-water (O/W) and water-in-oil (W/O) emulsion systems.

This property makes Ascorbyl Palmitate a strategic choice for stabilizing emulsions like creams, lotions, and salad dressings, as it can protect the vulnerable oil-water interface from oxidation.

Preservation of Edible Oils, Fats, and Fried Foods

Due to its high thermal stability and oil solubility, Ascorbyl Palmitate is a preferred antioxidant for extending the shelf life of frying oils, processed meats, and fat-containing bakery products like fillings and frostings.[17][18] Its demonstrated efficacy in inhibiting lipid peroxidation in fried foods makes it a superior choice over alternatives like α-tocopherol for maintaining flavor and quality.[10]

Stabilization of Anhydrous and Emulsion-Based Cosmetics

In cosmetic formulations such as creams, lotions, and serums, Ascorbyl Palmitate's lipophilicity allows for better skin penetration and stability within the product.[17][19] Its amphiphilic nature enables it to act at the oil-water interface, protecting sensitive oils and active ingredients from oxidation and rancidity, a key requirement for stable emulsion-based products.[16]

Protection of Oxygen-Sensitive Pharmaceutical Ingredients

The fat-soluble nature of Ascorbyl Palmitate makes it an effective stabilizer for active pharmaceutical ingredients (APIs) in non-aqueous or lipid-based formulations like ointments and softgels.[7] Its ability to scavenge free radicals within the lipid phase helps prevent the oxidative degradation of sensitive drugs, ensuring their efficacy and stability over time.

Clean-Label Food Preservation

As a derivative of naturally occurring Vitamin C and palmitic acid, Ascorbyl Palmitate (E304) is a widely approved food additive that meets consumer demand for clean-label ingredients.[3][8] It serves as a functional replacement for synthetic antioxidants like BHT, offering effective preservation of fats and oils in products ranging from infant formula to snack foods.[14][18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White or yellowish-white powder with a citrus-like odour
White or yellowish-white solid; Citrus-like odor; [HSDB] Faintly yellow powder; [MSDSonline]

Color/Form

White or yellowish white powder

XLogP3

6.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

414.26175355 Da

Monoisotopic Mass

414.26175355 Da

Boiling Point

546.00 to 547.00 °C. @ 760.00 mm Hg

Heavy Atom Count

29

Odor

Citrus-like

Appearance

Solid powder

Melting Point

Between 107 °C and 117 °C
112 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QN83US2B0N

Therapeutic Uses

Antimutagenic Agents; Antioxidants
Ascorbyl palmitate has a vitamin C activity approximately equal to that of L-ascorbic acid. ... Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, the enzymes involved in the intracellular biosynthesis of collagen.
/Experimental Therapy/ QR-333, a topical compound that contains quercetin, a flavonoid with aldose reductase inhibitor effects, ascorbyl palmitate, and vitamin D(3), was formulated to decrease the oxidative stress that contributes to peripheral diabetic neuropathy and thus alleviate its symptoms. ... This randomized, placebo-controlled, double-blind trial included 34 men and women (21-71 years of age) with Type 1 or 2 diabetes and diabetic neuropathy who applied QR-333 or placebo (2:1 ratio), three times daily for 4 weeks, to each foot where symptoms were experienced. ... QR-333 reduced the severity of numbness, jolting pain, and irritation from baseline values. Improvements were also seen in overall and specific quality-of-life measures. QR-333 was well tolerated. Eleven patients in the QR-333 group reported 23 adverse events (all mild or moderate); 4 in the placebo group reported 5 events (all moderate). One patient who applied QR-333 noted a pricking sensation twice, the only adverse event considered possibly related to study treatment...
The presence of ascorbyl palmitate in oral supplements contributes to the ascorbic acid content of the supplement and probably helps protect fat-soluble antioxidants in the supplement.

Mechanism of Action

... Whether L-ascorbic acid 6-palmitate (AAP), an amphipathic derivative of AA, has chemopreventive effects /was examined/ using a gap-junctional intercellular communication (GJIC) model. AAP and ascorbic acid (AA) exhibited dose-dependent free radical-scavenging activities and inhibited hydrogen peroxide (H(2)O(2))-induced intracellular reactive oxygen species (ROS) production in normal rat liver epithelial cells. Unexpectedly, however, AAP did not protect against the inhibition of GJIC induced by H(2)O(2); instead, it inhibited GJIC synergistically with H(2)O(2). AAP inhibited GJIC in a dose-dependent and reversible manner. This inhibitory effect was not due to the conjugated lipid structure of AAP, as treatment with palmitic acid alone failed to inhibit GJIC under the same conditions. The inhibition of GJIC by AAP was restored in the presence of mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase (MEK) inhibitor U0126, but not in the presence of other signal inhibitors and antioxidant (PKC inhibitors, EGFR inhibitor, NADPH oxidase inhibitor, catalase, vitamin E, or AA), indicating the critical involvement of MEK signaling in the GJIC inhibitory activity of AAP. Phosphorylation of ERK and connexin 43 (Cx43) was observed following AAP treatment, and this was reversed by U0126. These results suggest that the AAP-induced inhibition of GJIC is mediated by the phosphorylation of Cx43 via activation of the MEK-ERK pathway.

Impurities

The National Formulary states that ascorbyl palmitate must contain between 95.0% and 100.5% of C22H3807, based on the dried weight. Depending on the method of manufacture, ascorbyl palmitate could contain stearic acid, because palmitic acid samples contain large quantities of stearic acid.

Absorption Distribution and Excretion

When incorporated into the cell membranes of human red blood cells, ascorbyl palmitate has been found to protect them from oxidative damage and to protect alpha-tocopherol (a fat-soluble antioxidant) from oxidation by free radicals. However, the protective effects of ascorbyl palmitate on cell membranes have only been demonstrated in the test tube. Taking ascorbyl palmitate orally probably doesn't result in any significant incorporation into cell membranes because most of it appears to be hydrolyzed (broken apart into palmitate and ascorbic acid) in the human digestive tract before it is absorbed. The ascorbic acid released by the hydrolysis of ascorbyl palmitate appears to be as bioavailable as ascorbic acid alone.
When applied topically to guinea pigs, ascorbyl palmitate penetrated the skin barrier so that ascorbic acid content in the skin, liver, and blood increased eight-, seven-, and four-fold, respectively, when compared to control animals that did not receive ascorbyl palmitate.
(14)C-Ascorbyl palmitate was applied to the skin of scorbutic (affected by scurvy) guinea pigs. Following the topical application, ascorbic acid concentrations in the skin, liver, kidneys, and blood were four to eight times greater than in the control.
Ascorbyl palmitate dissolved in a sodium taurocholate solution was hydrolyzed by homogenates of the liver, pancreas, and intestines of guinea pigs. Approximately 80% of ascorbyl palmitate was hydrolyzed to free ascorbic acid by homogenates of the small intestine and pancreas. ... Ascorbyl palmitate (the equivalent of 20 mg of ascorbic acid) was orally administered to guinea pigs, and the amount of free ascorbic acid excreted in the urine was measured. Greater amounts of acid were excreted at 0-24 hours than at 24-48 hours. A similar trend was found in these organs of free ascorbic acid content when L-ascorbic acid was administered instead, but a reverse tendency was observed with ascorbyl palmitate.

Metabolism Metabolites

Vitamin C (ascorbic acid) is a non-enzymatic antioxidant important in protecting the lung against oxidative damage and is decreased in lung lining fluid of horses with airway inflammation. To examine possible therapeutic regimens in a species with ascorbate-synthesising capacity, ... Te effects of oral supplementation of two forms of ascorbic acid, (each equivalent to 20 mg ascorbic acid per kg body weight) on the pulmonary and systemic antioxidant status of six healthy ponies in a 3 x 3 Latin square design. Two weeks supplementation with ascorbyl palmitate significantly increased mean plasma ascorbic acid concentrations compared to control (29 +/-- 5 and 18 +/- 7 umol/L, respectively; p < 0.05). Calcium ascorbyl-2-monophosphate, a more stable form of ascorbic acid, also increased mean plasma ascorbic acid concentrations, but not significantly (23 +/- 1 umol/L; p = 0.07). The concentration of ascorbic acid in bronchoalveolar lavage fluid increased in five out of six ponies following supplementation with either ascorbyl palmitate or calcium ascorbyl-2-monophosphate compared with control (30 +/- 10, 25 +/- 4 and 18 +/- 8 umol/L, respectively; p < 0.01). Neither supplement altered the concentration of glutathione, uric acid or alpha-tocopherol in plasma or bronchoalveolar lavage fluid. In conclusion, the concentration of lung lining fluid ascorbic acid is increased following ascorbic acid supplementation (20 mg/kg body weight) in an ascorbate-synthesising species.
It has been known that solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) have occlusive effects, but ascorbyl palmitate (AP) incorporation moisturized skin significantly better than placebo in short-term (p < 0.001) and long-term trials (p < 0.01) for both SLN and NLC. In the second part of the study, SLN and NLC were found to sustain the penetration of AP through excised human skin about 1/2 and 2/3 times compared to NE (p < 0.001 and p < 0.01), respectively...
6-O-Palmitoyl-L-ascorbic acid dissolved in a sodium taurocholate solution was hydrolyzed by homogenates of the pancreas, liver, and intestines of guinea pigs.

Wikipedia

Ascorbyl_palmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Ascorbyl palmitate is prepared by condensing palmitoyl chloride and ascorbic acid in the presence of a dehydrochlorinating agent such as pyridine. It is also formed in the reaction of L-ascorbic acid and palmitic acid.

General Manufacturing Information

L-Ascorbic acid, 6-hexadecanoate: ACTIVE
Ascorbyl palmitate is an antioxidant in foods containing vegetable oil and animal fats; more recently it has appeared in the neutraceutical pantheon under the name "ester-C."
Active compounds can be protected against degradation by incorporation into colloidal carrier systems. The stabilizing effect of carrier systems for ascorbyl palmitate (AP) was investigated using microemulsions (ME), liposomes and solid lipid nanoparticles (SLN). Analysis of chemical stability by HPLC showed that AP is most resistant against oxidation in non-hydrogenated soybean lecithin liposomes, followed by SLN, w/o and o/w ME, and hydrogenated soybean lecithin liposomes...
Ascorbic acid (AA), also known as vitamin C, is a very popular skin-whitening agent used in cosmetics. However, the use of AA (and also its sodium or magnesium salts) in cosmetic products is limited owing to its labile oxidative properties. In order to avoid its early degradation, different derivatives have been designed, such as ascorbyl phosphate (APH; as magnesium or sodium salts) and ascorbyl palmitate (AP), and more recently the ascorbyl glucoside (AG).

Interactions

Male MEl mice in which hepatotoxicity had been induced by the feeding of 600 mg/kg acetaminophen had covalent binding of acetaminophen metabolites to hepatic proteins, a depletion of hepatic nonprotein sulphydryl groups after 2 hours, and a dramatic increase in plasma alanine aminotransferase activity after 24 hours. The coadministration of acetaminophen and ascorbyl palmitate reduced this binding within 2 and 4 hours (to 31% and 22%, respectively), reduced the depletion in nonprotein sulfhdryl groups and aminotransferase activity, and completely prevented the 35% mortality observed at 24 hours after acetaminophen treatment alone. Ascorbyl palmitate appeared to prevent hepatic damage by removing the reactive acetaminophen metabolites and by having a sparing action on reduced hepatic glutathione.
Ascorbyl palmitate when topically applied at small doses inhibited 12-O-tetradecanoylphorbol-13-acetate-induced (TPA-induced) ornithine decarboxylase activity, tumor production, and DNA synthesis in mouse epithelial cell. A dose of 4 umol of ascorbyl palmitate inhibited by 60-70% after one topical application of 2 nmol TPA. When 5 nmol TPA was administered with 5 pmol ascorbyl palmitate twice weekly to previously initiated mice, 91% of tumors were inhibited per mouse.
... This work ... sought to determine the antioxidative properties of a lipid-soluble derivative of ascorbic acid, ascorbic acid-6-palmitate. ... Ascorbic acid-6-palmitate reduced cellular levels of reactive oxygen species following ultraviolet B irradiation. Treatment of keratinocytes with ascorbic acid-6-palmitate inhibited ultraviolet-B-mediated activation of epidermal growth factor receptor, extracellular regulated kinases 1 and 2, and p38 kinase because of its ability to prevent reduced glutathione depletion and scavenge hydrogen peroxide. Ascorbic acid-6-palmitate strongly promoted ultraviolet-B-induced lipid peroxidation, c-Jun N-terminal kinase activation, and cytotoxicity, however. End products of lipid peroxidation, such as 4-hydroxy-2-nonenal, have been reported to mediate stress-activated protein kinase activation and cell toxicity in epithelial cells. The lipid component of ascorbic acid-6-palmitate probably contributes to the generation of oxidized lipid metabolites that are toxic to epidermal cells. /The/ data suggest that, despite its antioxidant properties, ascorbic acid-6-palmitate may intensify skin damage following physiologic doses of ultraviolet radiation.
... The effects of various antioxidants, including ascorbyl palmitate, on rabbit platelet functions /were studied/ by means of thromboxane B2 synthesis and enzyme immunoassay. Ascorbyl palmitate inhibited A-23187-induced thromboxane B2 synthesis at 1.0 X 10-5 M and above, and thrombin-induced synthesis at 1. X 10-7 M when added simultaneously. The pretreatment of platelets with ascorbyl palmitate also inhibited both agonist-induced syntheses unless the platelets had been stimulated with thrombin. When the rabbits were fed ADI concentrations of ascorbyl palmitate for 5 days, agonist-induced activation of platelets also was reduced considerably.
For more Interactions (Complete) data for Ascorbyl palmitate (14 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Zariwala MG, Farnaud S, Merchant Z, Somavarapu S, Renshaw D. Ascorbyl palmitate/DSPE-PEG nanocarriers for oral iron delivery: preparation, characterisation and in vitro evaluation. Colloids Surf B Biointerfaces. 2014 Mar 1;115:86-92. doi: 10.1016/j.colsurfb.2013.11.028. Epub 2013 Nov 23. PubMed PMID: 24333557.
2: Javidipour I, Tüfenk R, Baştürk A. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils. J Food Sci Technol. 2015 Feb;52(2):876-84. doi: 10.1007/s13197-013-1086-8. Epub 2013 Jul 20. PubMed PMID: 25694696; PubMed Central PMCID: PMC4325068.
3: Sánchez Vallecillo MF, Minguito de la Escalera MM, Aguirre MV, Ullio Gamboa GV, Palma SD, González-Cintado L, Chiodetti AL, Soldano G, Morón G, Allemandi DA, Ardavín C, Pistoresi-Palencia MC, Maletto BA. A liquid crystal of ascorbyl palmitate, used as vaccine platform, provides sustained release of antigen and has intrinsic pro-inflammatory and adjuvant activities which are dependent on MyD88 adaptor protein. J Control Release. 2015 Sep 28;214:12-22. doi: 10.1016/j.jconrel.2015.07.008. Epub 2015 Jul 15. PubMed PMID: 26188153.
4: Kong L, Ziegler GR. Molecular encapsulation of ascorbyl palmitate in preformed V-type starch and amylose. Carbohydr Polym. 2014 Oct 13;111:256-63. doi: 10.1016/j.carbpol.2014.04.033. Epub 2014 Apr 21. PubMed PMID: 25037350.
5: Benedini L, Antollini S, Fanani ML, Palma S, Messina P, Schulz P. Study of the influence of ascorbyl palmitate and amiodarone in the stability of unilamellar liposomes. Mol Membr Biol. 2014 Mar-May;31(2-3):85-94. doi: 10.3109/09687688.2014.896956. Epub 2014 Mar 20. PubMed PMID: 24650150.
6: Bamidele OP, Duodu KG, Emmambux MN. Encapsulation and antioxidant activity of ascorbyl palmitate with maize starch during pasting. Carbohydr Polym. 2017 Jun 15;166:202-208. doi: 10.1016/j.carbpol.2017.02.095. Epub 2017 Feb 27. PubMed PMID: 28385224.
7: Ivanov V, Ivanova S, Kalinovsky T, Niedzwiecki A, Rath M. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate. Am J Cardiovasc Dis. 2016 May 18;6(2):26-35. eCollection 2016. PubMed PMID: 27335688; PubMed Central PMCID: PMC4913212.
8: Mottola M, Wilke N, Benedini L, Oliveira RG, Fanani ML. Ascorbyl palmitate interaction with phospholipid monolayers: electrostatic and rheological preponderancy. Biochim Biophys Acta. 2013 Nov;1828(11):2496-505. doi: 10.1016/j.bbamem.2013.06.016. Epub 2013 Jun 24. PubMed PMID: 23806650.
9: Kim MK, Lee JS, Kim KY, Lee HG. Ascorbyl palmitate-loaded chitosan nanoparticles: characteristic and polyphenol oxidase inhibitory activity. Colloids Surf B Biointerfaces. 2013 Mar 1;103:391-4. doi: 10.1016/j.colsurfb.2012.09.038. Epub 2012 Oct 13. PubMed PMID: 23247266.
10: Sharma S, Kanwar K, Kanwar SS. Ascorbyl palmitate synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L). 3 Biotech. 2016 Dec;6(2):183. doi: 10.1007/s13205-016-0486-7. Epub 2016 Aug 27. PubMed PMID: 28330255; PubMed Central PMCID: PMC5002271.
11: Alemán M, Bou R, Tres A, Polo J, Codony R, Guardiola F. Oxidative stability of a heme iron-fortified bakery product: Effectiveness of ascorbyl palmitate and co-spray-drying of heme iron with calcium caseinate. Food Chem. 2016 Apr 1;196:567-76. doi: 10.1016/j.foodchem.2015.09.031. Epub 2015 Sep 11. PubMed PMID: 26593529.
12: Teneva O, Dimcheva N. Electrochemical assay of the antioxidant ascorbyl palmitate in mixed medium. Food Chem. 2016 Jul 15;203:35-40. doi: 10.1016/j.foodchem.2016.02.008. Epub 2016 Feb 2. PubMed PMID: 26948586.
13: Kancheva V, Slavova-Kazakova A, Fabbri D, Dettori MA, Delogu G, Janiak M, Amarowicz R. Protective effects of equimolar mixtures of monomer and dimer of dehydrozingerone with α-tocopherol and/or ascorbyl palmitate during bulk lipid autoxidation. Food Chem. 2014 Aug 15;157:263-74. doi: 10.1016/j.foodchem.2014.02.036. Epub 2014 Feb 19. PubMed PMID: 24679780.
14: Janesirisakule S, Sinthusake T, Wanichwecharungruang S. Nanocarrier with self-antioxidative property for stabilizing and delivering ascorbyl palmitate into skin. J Pharm Sci. 2013 Aug;102(8):2770-9. doi: 10.1002/jps.23641. Epub 2013 Jun 17. PubMed PMID: 23775704.
15: Spiclin P, Gasperlin M, Kmetec V. Stability of ascorbyl palmitate in topical microemulsions. Int J Pharm. 2001 Jul 17;222(2):271-9. PubMed PMID: 11427357.
16: Benedini L, Messina PV, Palma SD, Allemandi DA, Schulz PC. The ascorbyl palmitate-polyethyleneglycol 400-water system phase behavior. Colloids Surf B Biointerfaces. 2012 Jan 1;89:265-70. doi: 10.1016/j.colsurfb.2011.09.030. Epub 2011 Sep 22. PubMed PMID: 21996464.
17: Gosenca M, Obreza A, Pečar S, Gašperlin M. A new approach for increasing ascorbyl palmitate stability by addition of non-irritant co-antioxidant. AAPS PharmSciTech. 2010 Sep;11(3):1485-92. doi: 10.1208/s12249-010-9507-8. Epub 2010 Sep 16. PubMed PMID: 20845090; PubMed Central PMCID: PMC2974129.
18: Jukanti R, Devraj G, Shashank AS, Devraj R. Biodistribution of ascorbyl palmitate loaded doxorubicin pegylated liposomes in solid tumor bearing mice. J Microencapsul. 2011;28(2):142-9. doi: 10.3109/02652048.2010.542496. PubMed PMID: 21265713.
19: Gosenca M, Bešter-Rogač M, Gašperlin M. Lecithin based lamellar liquid crystals as a physiologically acceptable dermal delivery system for ascorbyl palmitate. Eur J Pharm Sci. 2013 Sep 27;50(1):114-22. doi: 10.1016/j.ejps.2013.04.029. Epub 2013 May 3. PubMed PMID: 23643736.
20: Paneva D, Manolova N, Argirova M, Rashkov I. Antibacterial electrospun poly(ɛ-caprolactone)/ascorbyl palmitate nanofibrous materials. Int J Pharm. 2011 Sep 15;416(1):346-55. doi: 10.1016/j.ijpharm.2011.06.032. Epub 2011 Jun 24. PubMed PMID: 21726615.

Explore Compound Types